1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde

Description

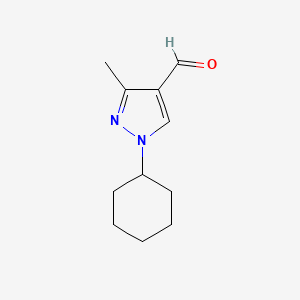

1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde (IUPAC name: this compound) is a heterocyclic compound with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol . The structure comprises a pyrazole ring substituted with a cyclohexyl group at position 1, a methyl group at position 3, and a carbaldehyde functional group at position 4. The cyclohexyl moiety confers significant hydrophobicity, which may enhance membrane permeability in biological systems, while the carbaldehyde group serves as a reactive site for further chemical modifications, such as condensation reactions to form hydrazones or Schiff bases . This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, though its specific biological activities remain underexplored in the literature provided.

Properties

IUPAC Name |

1-cyclohexyl-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-10(8-14)7-13(12-9)11-5-3-2-4-6-11/h7-8,11H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYXYMLYJOXRKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of cyclohexyl hydrazine with 3-methyl-2-butanone to form the pyrazole ring, followed by formylation at the 4-position using a formylating agent such as Vilsmeier-Haack reagent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: 1-Cyclohexyl-3-methyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has a variety of applications, especially in medicinal chemistry . Pyrazoles are considered important structures because they have almost all types of pharmacological activities .

Scientific Research Applications

- Anti-inflammatory Properties Several studies have highlighted the anti-inflammatory activities of pyrazole derivatives . For instance, a study reported that a p-nitrophenyl moiety connected to a pyrazole scaffold exhibited anti-inflammatory activity superior to diclofenac sodium . Additionally, certain N, N-Dimethylaminomethylene-4-[3-phenyl-4-(3-substituted-4-oxothiazolidin-2-ylidenehydrazonomethyl)-1H-pyrazolyl] derivatives have demonstrated good anti-inflammatory activity, surpassing that of indomethacin in both local and systemic contexts .

- Antimicrobial and Antitubercular Activities Research indicates that pyrazole derivatives possess both anti-microbial and anti-tubercular properties . One study synthesized 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, which were tested in vitro for anti-tubercular and anti-microbial properties. Compound 4b showed promising results against several bacterial and fungal strains .

- Synthesis of Pyrazole Derivatives Pyrazole-4-carbaldehydes can be created through Vilsmeier–Haack reactions . For example, 1,3-disubstituted-1H-pyrazole-4-carbaldehydes were synthesized using this reaction from hydrazones .

- Other Biological Activities Amino acid derivatives of substituted benzimidazoles and pyrazoles have been designed and synthesized as selective Sirt1 inhibitors, showing potential anticancer activity in cell lines .

- Fungicides N-[2-(cyclic alkyl)phenyl]pyrazole-4-carboxamides are useful as fungicides . These compounds can control diseases caused by species of Rhizoctonia, Botrytis, Septoria, Alternaria, Cercosporidium, Pseudocercosporella, Monilinia, Sphaerotheca, Uncinula, Erysiphe, Puccinia, and Venturia . They are applicable to crops like wheat, rye, barley, rice, apples, grapes, eggplants, cucumbers, tomatoes, peanuts, soybeans, and oilseed rape .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde with five analogous compounds, highlighting differences in substituents, molecular properties, and reported bioactivities:

Key Observations from Comparative Analysis

Substituent Effects on Bioactivity: The benzoyl and phenyl substituents in 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde contribute to its notable antioxidant and anti-inflammatory activities, with derivatives 4c and 4e showing near-standard efficacy in radical scavenging assays . In contrast, the cyclohexyl group in the target compound may enhance lipophilicity but lacks direct evidence of bioactivity in the provided data. The propargyloxy group in 1-phenyl-3-(4-(prop-2-yn-1-yloxy)phenyl)-1H-pyrazole-4-carbaldehyde introduces alkyne functionality, enabling click chemistry applications, whereas the cyclohexyl group in the target compound may impose steric hindrance .

Molecular Weight and Solubility :

- The simpler 1-methyl-1H-pyrazole-4-carbaldehyde (MW 110.11 g/mol) exhibits higher aqueous solubility than the target compound (MW 192.26 g/mol), making it more suitable for reactions requiring polar solvents .

Biological Activity

1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 195.25 g/mol. The compound features a pyrazole ring, a cyclohexyl group, and an aldehyde functional group, which contribute to its unique reactivity and biological activity .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various pathogens, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation .

- Anticancer Potential : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation, indicating potential applications in oncology .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Inhibits growth of various pathogens. |

| Anti-inflammatory | Modulates inflammatory pathways. |

| Anticancer | Inhibits cancer cell proliferation in certain studies. |

The mechanism of action for this compound involves interactions with specific molecular targets. It can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways depend on the biological system being studied .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : The reaction of cyclohexyl hydrazine with appropriate aldehydes or ketones.

- Cross-coupling Reactions : Utilization of palladium-catalyzed reactions to form the pyrazole framework .

Case Studies and Research Findings

Several studies have investigated the biological activity and potential applications of this compound:

- Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Research : In vitro assays indicated that the compound could reduce pro-inflammatory cytokine levels in cultured cells, suggesting its utility in treating inflammatory diseases .

- Anticancer Evaluation : Research indicated that certain derivatives could inhibit the proliferation of cancer cell lines, highlighting their potential as anticancer agents .

Q & A

Q. What are the established synthetic routes for 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via two primary routes:

- Vilsmeier-Haack Reaction : Cyclohexyl-substituted pyrazolones are treated with POCl₃ and DMF to introduce the carbaldehyde group at the 4-position. This method is efficient for halogenated intermediates, as shown in the synthesis of 5-chloro-3-methyl-1-phenyl derivatives .

- Nucleophilic Substitution : Chloro-substituted pyrazole carbaldehydes (e.g., 5-chloro derivatives) react with phenols or cyclohexanol under basic conditions (e.g., K₂CO₃) to introduce aryloxy or cyclohexyl groups. This approach is critical for diversifying substituents at the 5-position .

Q. Key Factors :

Q. How is the crystal structure of this compound characterized, and what structural features are pharmacologically relevant?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. For analogous compounds:

Q. Pharmacological Relevance :

- The carbaldehyde group serves as a reactive site for Schiff base formation, enabling conjugation with amines in drug design .

Advanced Research Questions

Q. How do electronic effects of substituents impact the reactivity of pyrazole-4-carbaldehydes in heterocyclic fusion reactions?

Pyrazole-4-carbaldehydes act as versatile electrophiles in cyclization reactions. For example:

- Thieno-Pyrazole Synthesis : Reaction with thioglycolic acid under acidic conditions yields fused thieno[2,3-c]pyrazoles, where electron-withdrawing groups (e.g., -CF₃) accelerate cyclization by enhancing carbaldehyde electrophilicity .

- Pyrazolo-Pyrazoles : Treatment with hydrazine hydrate forms pyrazolo[3,4-c]pyrazoles. Steric hindrance from the cyclohexyl group may slow reaction kinetics, requiring iodine catalysis to proceed efficiently .

Q. Data Contradictions :

- While electron-withdrawing groups generally enhance reactivity, bulky substituents (e.g., cyclohexyl) can reduce yields in multi-step syntheses, necessitating optimized stoichiometry .

Q. What analytical methods resolve contradictions in spectroscopic data for pyrazole carbaldehyde derivatives?

Discrepancies in NMR or IR spectra often arise from tautomerism or polymorphism:

- Tautomer Identification : Dynamic NMR experiments at variable temperatures (e.g., 25–60°C) can detect keto-enol tautomerism in solution. For solid-state analysis, FT-IR coupled with DFT calculations distinguishes dominant tautomers .

- Polymorphism Screening : Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) identify polymorphic forms, which may explain divergent melting points reported in literature (e.g., 150–152°C vs. 145°C) .

Q. How are pyrazole-4-carbaldehydes utilized in designing enzyme inhibitors, and what mechanistic insights exist?

These compounds serve as precursors for bioactive molecules:

- Antimicrobial Agents : Schiff bases derived from 5-(4-chlorophenoxy) analogs exhibit MIC values of 8–16 µg/mL against S. aureus by targeting bacterial cell wall synthesis .

- Kinase Inhibitors : The carbaldehyde group forms covalent bonds with cysteine residues in ATP-binding pockets (e.g., JAK3 inhibition via Michael addition), as demonstrated in molecular docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.